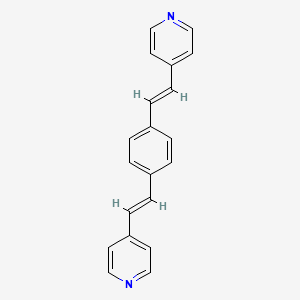
1,4-双(4-乙烯基吡啶基)苯
描述
“1,4-Bis(4-vinylpyridyl)benzene” is a chemical compound with the molecular formula C20H16N2 . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “1,4-Bis(4-vinylpyridyl)benzene” has been reported. For instance, the synthesis of coordination polymers involving transition metals, namely [Co(suc)(1,4-bib)(H2O)2]n (1), [Mn(suc)(1,4-bib)(H2O)2]n (2), [Cd(suc)(1,4-bib)]n (3) (H2suc = succinic acid, 1,4-bib = 1,4-bis(1H-imidazol-4-yl)benzene), has been synthesized under solvothermal conditions .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(4-vinylpyridyl)benzene” is characterized by its molecular formula C20H16N2 . More detailed structural information may be obtained through techniques such as X-ray crystallography .
Chemical Reactions Analysis
The reactions of compounds similar to “1,4-Bis(4-vinylpyridyl)benzene” have been studied. For example, the reactions of (P)2PtCl2 with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide gave (P)2Pt(C≡CC6H4C≡CH)2 [P= PPh3, ½ (Ph2PC5H4)2Fe (dppf)] in high yields .
科学研究应用
Surface-Enhanced Raman Scattering (SERS)
1,4-Bis(4-vinylpyridyl)benzene: has been utilized in the development of a novel SERS-active light waveguide method. This method allows for ultrasensitive detection of the compound in low refractive index liquids . The SERS-active light waveguide is constructed using a light-guiding silica capillary, with its inner wall modified with SERS-active silver nanoparticles to enhance Raman signals .
Aggregation-Induced Emission (AIE)
This compound forms the basis of a macrocyclic fluorogen that exhibits unique AIE properties . AIE is a phenomenon where non-emissive molecules in solution state become highly emissive upon aggregation. This property is particularly useful in the development of new fluorescent materials for sensing, imaging, and optoelectronic devices .
Photonic and Optoelectronic Applications
The compound’s ability to form macrocycles with distinct electronic properties makes it a candidate for use in photonic and optoelectronic devices. These applications leverage the compound’s light-absorbing and emitting properties, which are crucial for the development of advanced materials in this field .
Host-Guest Chemistry
Due to its structural features, 1,4-Bis(4-vinylpyridyl)benzene can be involved in host-guest chemistry interactions. This application is significant in the creation of molecular recognition systems, which are fundamental in the design of sensors and separation materials .
Photodimerization Reactions
The compound has been shown to undergo catalyst-free 2+2 photodimerization under low power UV irradiation . This reaction is valuable in synthetic chemistry for creating complex structures from simpler building blocks, which can lead to the development of new materials with desired properties .
Ligand for Metal-Organic Frameworks (MOFs)
1,4-Bis(4-vinylpyridyl)benzene: serves as a ligand in the construction of MOFs. MOFs are porous materials with high surface areas, used for gas storage, separation, and catalysis. The compound’s ability to bind with metal ions and form stable frameworks is essential for these applications .
Molecular Electronics
The electronic properties of 1,4-Bis(4-vinylpyridyl)benzene make it suitable for use in molecular electronics. Its potential as a building block for molecular wires or junctions could pave the way for miniaturized electronic components with high performance .
Chemical Sensing
Lastly, the compound’s structural characteristics enable it to be used in chemical sensing. Its interaction with various analytes can be monitored and quantified, which is crucial for environmental monitoring, medical diagnostics, and industrial process control .
安全和危害
未来方向
作用机制
Target of Action
It’s known that this compound is used in the formation of a box-like macrocycle, which shows unique aggregation-induced emission properties .
Mode of Action
It’s known that reactions at the benzylic position are very important for synthesis problems .
Biochemical Pathways
It’s known that this compound is involved in the formation of a box-like macrocycle, which shows unique aggregation-induced emission properties .
属性
IUPAC Name |
4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZWEROLVZUPJH-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-vinylpyridyl)benzene | |
CAS RN |
3095-81-6 | |
| Record name | Pyridine, 4,4'-(p-phenylenedivinylene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



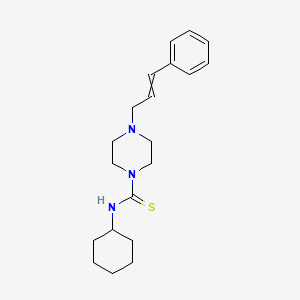
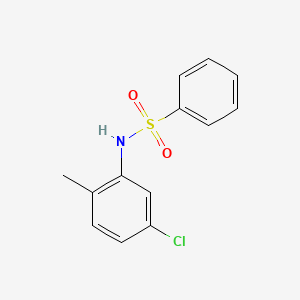
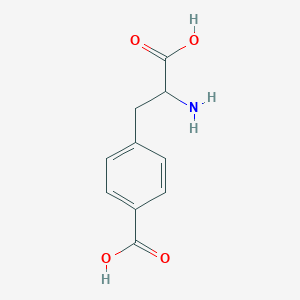


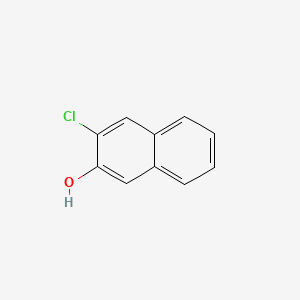
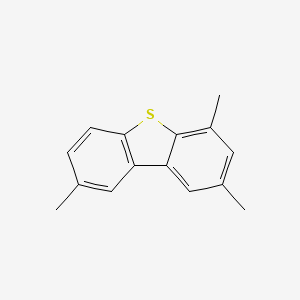
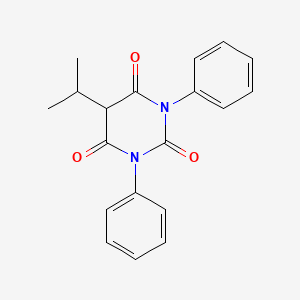
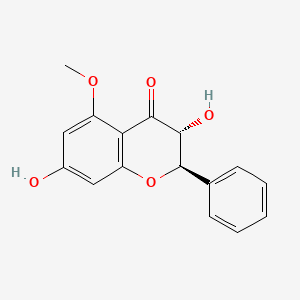
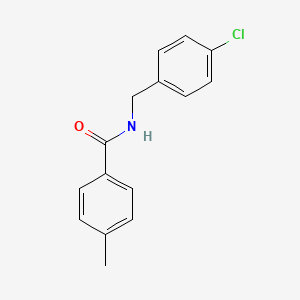


![4-Amino-1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1633880.png)
